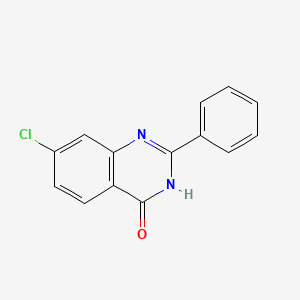

7-Chloro-2-phenylquinazolin-4(3H)-one

Overview

Description

7-Chloro-2-phenylquinazolin-4(3H)-one, or 7-Cl-2-PQ, is a synthetic organic compound that is primarily used in the laboratory for scientific research. It has been studied for its potential applications in biochemistry, physiology, and pharmacology. The purpose of

Scientific Research Applications

Antimicrobial and Antitubercular Evaluation

A study by Anand et al. (2011) synthesized a series of 7-chloro-3-(substituted benzylidene/phenyl ethylidene amino)-2-phenylquinazolin-4(3H)-ones and evaluated them for antimicrobial and antitubercular activity. The findings indicated significant activity against Mycobacterium tuberculosis and both Gram-positive and Gram-negative bacteria, highlighting the compound's potential as an effective agent against bacterial and mycobacterial targets (Anand, Narasimhan, Chandran, & Jayaveera, 2011).

Anticancer Activity

Noolvi and Patel (2013) reported on the synthesis and characterization of 3-(substituted benzylideneamino)-7-chloro-2-phenylquinazolin-4(3H)-one derivatives. These compounds demonstrated notable activity against the CNS SNB-75 Cancer cell line, suggesting potential as antitumor agents (Noolvi & Patel, 2013).

Application in Dye Synthesis

Patel and Patel (2011) focused on synthesizing novel monoazo quinazolinone-based reactive dyes with good dyeing properties and pharmacological activity, including antimicrobial properties. This study shows the utility of 7-Chloro-2-phenylquinazolin-4(3H)-one in developing dyes with additional biological activities (Patel & Patel, 2011).

Anti-inflammatory and Analgesic Potential

Mahato, Shrivastava, and Shanthi (2017) synthesized 7-chloro-3-substituted-2-phenylquinazolin-4(3H)-ones and assessed them for anti-inflammatory and analgesic properties. Preliminary evaluations indicated moderate to significant activity compared to standard drugs, demonstrating the compound's therapeutic potential in these areas (Mahato, Shrivastava, & Shanthi, 2017).

Antibacterial Agents

Another study by Mahato, Shrivsatava, and Shanthi (2015) involved synthesizing 7-chloro-2,3-disubstituted-4(3H)-quinazolinones and evaluating them as antibacterial agents. The study highlighted the interaction of these compounds with DNA gyrase protein, suggesting their effectiveness as antibacterial agents (Mahato, Shrivsatava, & Shanthi, 2015).

properties

IUPAC Name |

7-chloro-2-phenyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-10-6-7-11-12(8-10)16-13(17-14(11)18)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSBXSUAJILPPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-2-phenylquinazolin-4(3H)-one | |

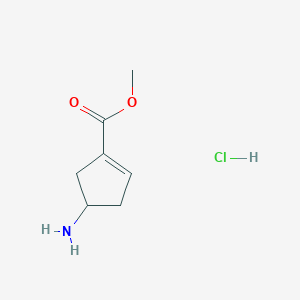

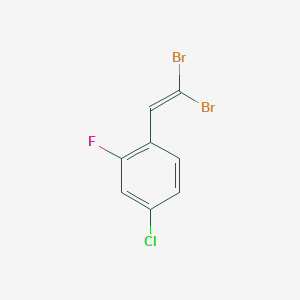

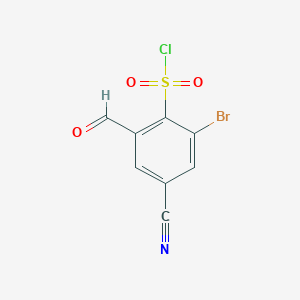

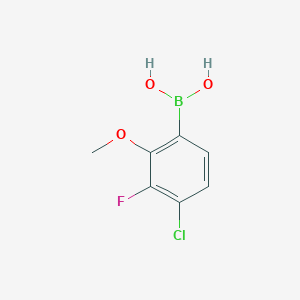

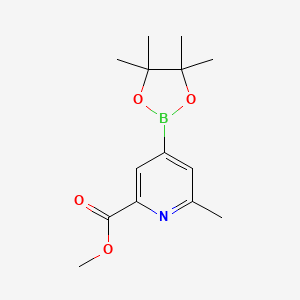

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What structural modifications of 7-Chloro-2-phenylquinazolin-4(3H)-one have been explored for anticonvulsant activity and what were the outcomes?

A1: Researchers synthesized a series of novel quinazoline derivatives based on the 7-Chloro-2-phenylquinazolin-4(3H)-one scaffold. They introduced various substituents at the 3-position of the quinazolinone ring. [] This modification aimed to investigate the Structure-Activity Relationship (SAR) and identify structural features crucial for anticonvulsant activity. Notably, compound 3-(2-aminophenyl)-7-chloro-2-phenylquinazolin-4(3H)-one (compound 48) exhibited the most potent anticonvulsant activity within the series. Importantly, this compound also displayed relatively low neurotoxicity and a favorable safety profile in the median lethal dose test compared to the reference drugs. [] These findings suggest that the 2-aminophenyl substituent at the 3-position plays a significant role in enhancing the anticonvulsant activity of this class of compounds.

Q2: Besides anticonvulsant activity, have other biological activities been explored for derivatives of 7-Chloro-2-phenylquinazolin-4(3H)-one?

A2: Yes, researchers have also explored the antibacterial potential of 7-Chloro-2-phenylquinazolin-4(3H)-one derivatives. [] Specifically, they synthesized a series of 7-chloro-2,3-disubstituted-4(3H)-quinazolinones, utilizing 3-amino-7-chloro-2-phenylquinazolin-4(3H)-one as the starting material. [] This involved reacting it with various amines in the presence of formaldehyde. To understand the potential mechanism of action, researchers performed molecular docking studies with DNA gyrase protein. [] The results indicated that these compounds interact with DNA gyrase, suggesting a potential mechanism for their antibacterial activity. Further in silico analysis, including toxicity prediction, blood-brain barrier permeability, and drug-likeness properties, was performed to evaluate their potential as drug candidates. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyridine-6-carbaldehyde oxime](/img/structure/B1460542.png)

![5-(Methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B1460543.png)